molecular formula C59H86N6O16 B12428233 VCP-Eribulin

VCP-Eribulin

Cat. No.: B12428233
M. Wt: 1135.3 g/mol
InChI Key: XCLFUZYIXJRPRL-BGSXXLFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VCP-Eribulin involves the conjugation of Eribulin with a VCP linker. Eribulin itself is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai . The synthetic route for Eribulin includes the construction of cyclic ether structural motifs and a modified intramolecular cyclization reaction between alkyl iodide and aldehyde functionalities .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of Eribulin followed by its conjugation with the VCP linker. The process requires stringent reaction conditions to ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

VCP-Eribulin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

VCP-Eribulin exerts its effects through a tubulin-based antimitotic mechanism. It inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates. This results in G2/M cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage . The molecular targets involved include tubulin and apoptosis regulators such as Bcl-2 .

Biological Activity

VCP-Eribulin is an innovative compound that combines the unique properties of eribulin, a microtubule dynamics inhibitor, with a linker (VCP) for use in antibody-drug conjugates (ADCs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer types, and relevant clinical studies.

Overview of Eribulin

Eribulin mesylate (Halaven®) is a synthetic analog of halichondrin B, originally derived from the marine sponge Halichondria okadai. It was approved for the treatment of metastatic breast cancer in 2010 and has since been recognized for its unique mechanism of action, which includes:

  • Antimitotic Activity : Eribulin inhibits microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
  • Non-mitotic Effects : It promotes vascular remodeling within tumors and induces a mesenchymal-to-epithelial transition in cancer cells, enhancing their sensitivity to other treatments .

This compound utilizes a valine-citrulline (Val-Cit) linker that allows for selective delivery of eribulin to tumor cells via targeted antibodies. This approach aims to enhance the therapeutic index by concentrating the drug's cytotoxic effects on cancer cells while minimizing systemic exposure.

Key Mechanisms:

  • Microtubule Inhibition : this compound disrupts mitotic spindle formation, leading to apoptosis in rapidly dividing cells.
  • Tumor Microenvironment Modulation : The compound has been shown to alter the tumor vasculature, improving oxygenation and drug penetration .

Case Study: Advanced Breast Cancer

A Phase Ib/II study evaluated eribulin combined with cyclophosphamide (EC) in patients with advanced breast cancer. Key findings included:

  • Clinical Benefit Rate (CBR) : 79.5%
  • Progression-Free Survival (PFS) : 16.4 weeks
  • Safety Profile : Neutropenia was the primary cause for dose reductions and delays .

Case Study: Triple-Negative Metastatic Breast Cancer

In another study focusing on triple-negative metastatic breast cancer, eribulin was administered as a second-line treatment. Results indicated:

  • Median Overall Survival (OS) : 11.9 months
  • Median PFS : 3.5 months
  • Response Rates : 18.2% partial responses and 22.7% stable disease observed .

Comparative Data Table

StudyPatient PopulationTreatment RegimenCBR (%)Median PFS (weeks)Median OS (months)
EC Combination StudyAdvanced Breast CancerEribulin + Cyclophosphamide79.516.4-
TETRIS TrialTriple-Negative Metastatic Breast CancerSecond-Line Eribulin-3.511.9

Conclusion and Future Directions

This compound represents a promising advancement in cancer therapy through its innovative design as an ADC. Its unique mechanisms not only target tumor cells effectively but also modify the tumor microenvironment to enhance treatment efficacy. Ongoing clinical trials will further elucidate its potential across various malignancies, particularly in heavily pretreated populations.

Future research should focus on:

  • Expanding indications for this compound in other cancer types.
  • Investigating combination therapies to maximize therapeutic outcomes.
  • Assessing long-term safety and efficacy profiles in diverse patient cohorts.

Properties

Molecular Formula

C59H86N6O16

Molecular Weight

1135.3 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate

InChI

InChI=1S/C59H86N6O16/c1-29(2)48(60)56(69)65-41(8-7-19-62-57(61)70)55(68)64-34-11-9-33(10-12-34)28-73-58(71)63-27-36(67)24-46-49(72-6)40-23-35(66)22-38-14-16-43-50(76-38)54-53-52(78-43)51-47(79-53)26-59(80-51,81-54)18-17-39-21-31(4)42(74-39)15-13-37-20-30(3)32(5)44(75-37)25-45(40)77-46/h9-12,29-30,36-54,67H,4-5,7-8,13-28,60H2,1-3,6H3,(H,63,71)(H,64,68)(H,65,69)(H3,61,62,70)/t30-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46-,47-,48+,49-,50+,51+,52+,53-,54+,59+/m1/s1

InChI Key

XCLFUZYIXJRPRL-BGSXXLFGSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O

Origin of Product

United States

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